tert-butylN-(4-cyano-2-hydroxybutyl)carbamate
Description
tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group at the C2 position, and a cyano (-CN) substituent at the C4 position of the butyl chain. This compound is structurally significant in organic synthesis, particularly in peptide and pharmaceutical intermediate chemistry, where the Boc group protects amines during multi-step reactions. Its hydroxyl and cyano functionalities enable diverse reactivity, such as hydrogen bonding or further functionalization via nucleophilic substitution or reduction.
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-8(13)5-4-6-11/h8,13H,4-5,7H2,1-3H3,(H,12,14) |
InChI Key |
QKQAHGHEIVRVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCC#N)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of tert-butyl carbamate with 4-cyano-2-hydroxybutyl chloride
- Method: The most common laboratory synthesis involves reacting tert-butyl carbamate with 4-cyano-2-hydroxybutyl chloride in the presence of a base such as triethylamine.
- Solvent: Dichloromethane or other aprotic solvents.
- Conditions: Room temperature, stirring for several hours.
- Purification: Recrystallization or column chromatography.
| Parameter | Details |
|---|---|
| Starting materials | tert-butyl carbamate, 4-cyano-2-hydroxybutyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | ~25°C (room temperature) |
| Reaction time | Several hours |
| Purification | Recrystallization, chromatography |
| Yield | Moderate to high (not explicitly quantified) |
This method is straightforward and suitable for small to medium scale synthesis, providing good purity of the target compound.
Cyanation of t-Butyl (S)-4-halo-3-hydroxybutyrate
- Method: Cyanogenation of t-butyl (S)-4-halo-3-hydroxybutyrate (e.g., chloride or bromide) in aprotic polar solvents such as dimethylformamide, acetonitrile, or dimethyl sulfoxide.
- Reagents: Aqueous sodium cyanide solution.
- Conditions: Temperature range 40–70°C, reaction time 2–5 hours.
- Work-up: Extraction with organic solvents (ethyl acetate, toluene, diisopropyl ether, or methylene chloride), washing, solvent removal, recrystallization.
- Yield: Approximately 57–58% isolated yield with high optical purity.
| Parameter | Details |
|---|---|
| Starting material | t-Butyl (S)-4-halo-3-hydroxybutyrate |
| Cyanide source | Sodium cyanide aqueous solution |
| Solvent | DMF, acetonitrile, or DMSO |
| Temperature | 40–70°C |
| Reaction time | 2–5 hours |
| Extraction solvents | Ethyl acetate, toluene, etc. |
| Purification | Recrystallization |
| Yield | ~57–58% |
| Optical purity | High (up to 95% ee reported) |
This method is well-documented in patent literature and provides a reliable route to the target compound with controlled stereochemistry.
Enzymatic Synthesis via Halohydrin Dehalogenase
- Method: Biocatalytic conversion of (S)-4-chloro-ethyl 3-hydroxybutanoate using halohydrin dehalogenase enzyme from Escherichia coli.
- Process: Reaction in aqueous phase with sodium cyanide and hydrocyanic acid, enzyme added in two batches to improve efficiency.
- Conditions: pH controlled between 7 and 7.5, temperature around 30–40°C.
- Advantages: High optical purity, environmentally friendly, reduced enzyme consumption.
- Yield: High yield and purity suitable for scale-up.
| Parameter | Details |
|---|---|
| Substrate | (S)-4-chloro-ethyl 3-hydroxybutanoate |
| Enzyme | Halohydrin dehalogenase (E. coli) |
| Cyanide source | Sodium cyanide, hydrocyanic acid |
| pH | 7.0–7.5 |
| Temperature | 30–40°C |
| Reaction time | Until substrate conversion (~several hours) |
| Enzyme addition | Two batches |
| Yield | High, with high optical purity |
| Environmental impact | Low |
This biocatalytic method is industrially attractive due to its selectivity, milder conditions, and reduced environmental footprint.
Reaction Mechanisms and Chemical Transformations
- Nucleophilic substitution: The hydroxybutyl chloride undergoes substitution with the nucleophilic nitrogen of tert-butyl carbamate, forming the carbamate linkage.
- Cyanation: The halogen atom on the hydroxybutyrate is replaced by the cyanide ion, typically via an SN2 mechanism.
- Enzymatic dehalogenation: Halohydrin dehalogenase catalyzes the substitution of halogen by cyanide with stereochemical control.
Comparative Summary of Preparation Methods
| Method | Scale Suitability | Yield (%) | Optical Purity | Environmental Impact | Complexity | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution | Lab to pilot | Moderate | Not specified | Moderate | Low | Simple, common lab method |
| Cyanation of t-butyl halohydroxybutyrate | Pilot to industrial | ~57–58 | High (95% ee) | Moderate | Moderate | Requires handling cyanide, aprotic solvents |
| Enzymatic halohydrin dehalogenation | Industrial | High | Very high | Low | Moderate | Green chemistry, enzyme reuse possible |
Purification and Characterization
- Purification: Column chromatography, recrystallization from solvents such as ethyl acetate, toluene, or alcohols.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, melting point analysis, and optical rotation measurements to ensure stereochemical integrity.
Research Findings and Notes
- The enzymatic method offers a significant advantage in terms of environmental safety and optical purity, making it preferable for pharmaceutical applications.
- Cyanation reactions require careful control of temperature and solvent choice to optimize yield and purity.
- Nucleophilic substitution methods are straightforward but may require further purification to remove by-products.
- Industrial synthesis often employs continuous flow reactors and automated control to maximize yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the hydroxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates or amines
Scientific Research Applications
Chemistry: tert-Butyl N-(4-cyano-2-hydroxybutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of various functionalized carbamates.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a substrate or inhibitor for enzymes involved in metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its ability to form stable carbamate linkages makes it useful in medicinal chemistry.
Industry: In the industrial sector, tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate is used in the production of polymers, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can undergo esterification or etherification reactions. These interactions can affect cellular pathways and biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate and analogous compounds:
Key Observations:
Cyano vs. Hydroxy/Amino Groups: The cyano group in tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate distinguishes it from analogs like tert-butyl N-(4-hydroxybutyl)-N-methylcarbamate (hydroxybutyl) or tert-butyl N-(4-aminobutan-2-yl)-N-methylcarbamate (amino). The -CN group enhances electrophilicity, enabling reactions like hydrolysis to carboxylic acids or reduction to amines, whereas -OH or -NH₂ groups favor hydrogen bonding or nucleophilic reactivity .
Aromatic vs. Aliphatic Carbamates : The bromo-methylphenyl derivative (CAS 306937-14-4) exhibits aromatic substitution, favoring applications in cross-coupling reactions (e.g., Suzuki-Miyaura), unlike aliphatic carbamates .
Biological Activity
Introduction
Tert-butylN-(4-cyano-2-hydroxybutyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structural features, including a tert-butyl group, a cyano group, and a hydroxybutyl moiety, endow it with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the cyano group is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The cyano group enhances binding affinity through hydrogen bonding and electrostatic interactions.
Table 1: Mechanisms of Interaction
| Mechanism | Description |
|---|---|
| Covalent Bonding | Formation of covalent bonds with nucleophilic sites |
| Hydrogen Bonding | Interaction via hydrogen bonds enhancing binding affinity |
| Electrostatic Interaction | Attraction between charged groups influencing activity |
1. Synthesis of Bioactive Molecules
This compound serves as a precursor for synthesizing various bioactive molecules. Its ability to participate in enzyme-catalyzed reactions makes it valuable in drug discovery and development.
2. Potential Therapeutic Applications
The compound has been investigated for its potential in developing pharmaceuticals targeting specific enzymes or receptors involved in various diseases. Its unique structure allows for modifications that can enhance efficacy and selectivity against specific biological targets.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of certain enzymes by carbamates, this compound demonstrated significant inhibitory effects on enzyme activity. The study utilized kinetic assays to measure the impact on enzyme function, revealing an IC50 value that indicates potent inhibition .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that this compound induced apoptosis in treated cells, suggesting its potential as an anti-cancer agent .
Table 2: Summary of Case Studies
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition with measured IC50 values |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Comparison with Similar Compounds
This compound can be compared with other carbamate derivatives to highlight its unique properties.
Table 3: Comparison with Similar Compounds
| Compound | Unique Features | Biological Activity |
|---|---|---|
| Tert-butyl N-hydroxycarbamate | Hydroxy group only | Moderate enzyme inhibition |
| Tert-butyl N-(4-hydroxycyclohexyl)carbamate | Cyclohexane ring | Limited bioactivity |
| Tert-butyl N-(4-methylpyridin-2-yl)carbamate | Pyridine ring | Enhanced receptor binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate, and how can reaction conditions be standardized?
- Methodological Answer : The compound is typically synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild conditions. A common approach involves reacting the precursor amine with Boc₂O in dichloromethane or tetrahydrofuran, with triethylamine as a base to neutralize HCl byproducts . Reaction parameters (temperature: 0–25°C; time: 4–12 hours) should be optimized via kinetic monitoring using TLC or HPLC. Yield improvements (>80%) are achievable by controlling moisture levels and stoichiometric ratios (e.g., 1.2:1 Boc₂O:amine) .
| Synthesis Optimization Parameters |
|---|
| Solvent |
| Base |
| Temperature |
| Yield Range |
| Key Monitoring Tools |
Q. Which analytical techniques are most reliable for characterizing tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural integrity, particularly the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and cyano moiety (δ ~120 ppm in ¹³C NMR). Mass spectrometry (ESI-TOF or HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₁H₂₀N₂O₃: 229.15 g/mol). FT-IR can corroborate carbamate C=O stretching (~1700 cm⁻¹) .
Q. How can purification challenges (e.g., polar byproducts) be addressed during isolation?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar impurities. For scale-up, recrystallization in tert-butyl methyl ether or acetone yields high-purity (>95%) product. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The tert-butyl group provides steric protection to the carbamate nitrogen, reducing nucleophilic attack and enhancing stability in acidic/oxidative environments. Computational studies (DFT) can model electronic effects, showing decreased electrophilicity at the carbamate carbonyl due to electron-donating tert-butyl substituents. Experimental validation via Hammett plots or kinetic isotope effects is advised .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. activation)?
- Methodological Answer : Discrepancies often arise from assay conditions (pH, ionic strength) or enzyme isoforms. For example, in cytochrome P450 studies, varying inhibition constants (Ki) may reflect isoform-specific binding pockets. Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with recombinant enzymes can clarify mechanisms. Surface plasmon resonance (SPR) quantifies binding affinities (KD) to resolve kinetic ambiguities .
| Bioactivity Data Resolution Framework |
|---|
| Assay Variables |
| Key Techniques |
| Replication |
| Statistical Tools |
Q. Can tert-butyl N-(4-cyano-2-hydroxybutyl)carbamate serve as a versatile intermediate in peptide-mimetic drug design?
- Methodological Answer : The hydroxybutyl chain enables conjugation to amino acids or heterocycles via Mitsunobu or SN2 reactions. For example, coupling with Fmoc-protected lysine under DCC/HOBt conditions generates peptide hybrids. In vitro testing against proteases (e.g., trypsin) assesses stability, while molecular docking predicts target engagement (e.g., kinase ATP pockets) .
Q. How do solvent polarity and proticity affect the compound’s stability during long-term storage?
- Methodological Answer : Nonpolar solvents (hexane, toluene) minimize hydrolysis of the carbamate group. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal degradation pathways (e.g., tert-butyl cleavage at >30% humidity). Lyophilization or inert-atmosphere storage extends shelf life .
Data Contradiction Analysis
Q. Why do some studies report anti-inflammatory activity while others show no effect?
- Methodological Answer : Divergent results may stem from model systems (e.g., murine vs. human macrophages) or metabolite interference. Metabolomics (LC-MS/MS) identifies active derivatives (e.g., hydrolyzed hydroxybutyl products). Dose-response curves (IC₅₀) in primary cells vs. cell lines further clarify efficacy thresholds .
Key Research Gaps
- Mechanistic Enzymology : Role of the cyano group in active-site interactions remains underexplored. Cryo-EM or X-ray crystallography of enzyme complexes could elucidate binding modes .
- Green Chemistry : Solvent-free synthesis or biocatalytic routes (e.g., lipase-mediated Boc protection) need development to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
